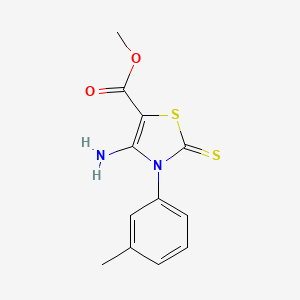
3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPU belongs to the class of urea derivatives and has been shown to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is not fully understood. However, it has been proposed that 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been shown to exhibit other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels, which can have potential applications in the treatment of Alzheimer's disease. 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea for lab experiments is its high potency. It has been shown to exhibit anti-cancer activity at low micromolar concentrations. However, one of the limitations of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is its poor solubility in water, which can make it difficult to administer in in vivo studies.
Orientations Futures
There are several future directions for the research on 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea. One area of research is to further elucidate its mechanism of action. This can help in the development of more potent analogs of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea. Another area of research is to explore the potential applications of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea in the treatment of other diseases, such as Alzheimer's disease and inflammation. Additionally, the development of more water-soluble analogs of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea can help in the administration of the compound in in vivo studies.
Méthodes De Synthèse
The synthesis of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea involves the reaction between 4-butoxybenzaldehyde, phenethylamine, and pyridine-2-carboxaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then treated with urea and potassium carbonate to obtain 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea. The purity of the compound can be further improved by recrystallization from ethanol.
Applications De Recherche Scientifique
3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been extensively studied for its potential applications in scientific research. One of the major areas of research is its anti-cancer activity. 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It achieves this by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis.
Propriétés
IUPAC Name |
3-(4-butoxyphenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-2-3-19-30-24-14-12-22(13-15-24)27-25(29)28(20-23-11-7-8-17-26-23)18-16-21-9-5-4-6-10-21/h4-15,17H,2-3,16,18-20H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUJAHBIDZKNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(3-fluoro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2942444.png)
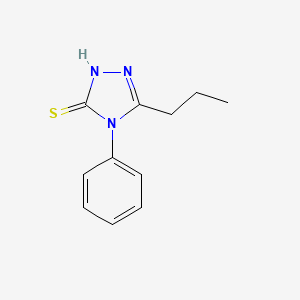
![N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2942447.png)
![8-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B2942452.png)
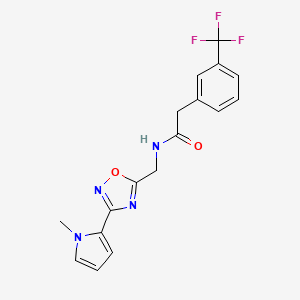
![6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2942456.png)
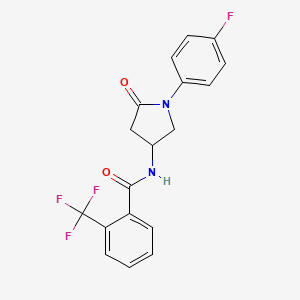
![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2942459.png)
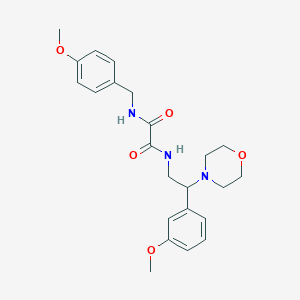
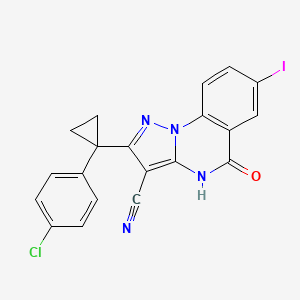
![Ethyl 3-(4-methylphenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2942464.png)
